molecular formula C18H19Cl2NO4 B8135520 Felodipine-d5

Felodipine-d5

Cat. No. B8135520
M. Wt: 389.3 g/mol
InChI Key: RZTAMFZIAATZDJ-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Felodipine-d5 is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Felodipine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Felodipine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Treatment of Congestive Heart Failure : Felodipine extends the clinical application of calcium antagonists to include the treatment of congestive heart failure, due to its beneficial haemodynamic and metabolic effects (Timmis et al., 1984).

  • Nanoparticle Applications : The use of felodipine nanoparticles with poly (D, L-lactic-co-glycolic acid) polymer shows longer duration of drug release and improved antihypertensive effect (Jana et al., 2014).

  • Hypertension and Chronic Stable Angina : Felodipine significantly reduces systolic and diastolic blood pressure in patients with hypertension and has been associated with beneficial hemodynamic effects in patients with chronic stable angina pectoris or congestive heart failure (Yedinak & Lopez, 1991).

  • Selectivity for Vascular Smooth Muscle : Felodipine-d5 is a dihydropyridine-like Ca-antagonist with potency in vitro and in vivo, and is selective for vascular smooth muscle compared to cardiac muscle (Edgar, 1992).

  • Blood Pressure and Heart Rate : Felodipine rapidly reduces blood pressure by about 15% while increasing heart rate by 25% in hypertensive patients (Andersson et al., 1984).

  • Atherosclerosis Relief : The mechanism of felodipine in relieving atherosclerosis may correlate with the inhibition of NF-kappaBp65 activation (Du et al., 2009).

  • Effect on Systemic Vascular Resistance : Felodipine lowers systemic vascular resistance, producing substantial decreases in blood pressure and increases in cardiac output (Saltiel et al., 1988).

properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-RPIBLTHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Felodipine-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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